N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is the racemic form of GDC-0834, a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in the treatment of rheumatoid arthritis due to its ability to inhibit BTK with high specificity and potency .
Preparation Methods
The synthesis of N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are proprietary and often require custom synthesis services .
Chemical Reactions Analysis
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of BTK inhibitors.
Biology: Investigated for its role in B-cell receptor signaling pathways.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects by selectively inhibiting Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell activation and proliferation. This mechanism is particularly beneficial in treating autoimmune diseases where B-cell activity is dysregulated .
Comparison with Similar Compounds
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is compared with other BTK inhibitors such as:
Ibrutinib: Another potent BTK inhibitor used in the treatment of chronic lymphocytic leukemia.
Acalabrutinib: Known for its high selectivity and fewer off-target effects.
Zanubrutinib: Offers improved pharmacokinetic properties and better patient tolerance.
This compound stands out due to its specific inhibition profile and potential for treating rheumatoid arthritis .
Biological Activity
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as GDC-0834 , is a synthetic compound primarily recognized for its role as a Bruton's tyrosine kinase (BTK) inhibitor. This compound has garnered attention in the fields of oncology and immunology due to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₆N₆O₃S |
Molecular Weight | 596.74 g/mol |
CAS Number | 1133432-49-1 |
Synonyms | GDC-0834 |
GDC-0834 acts as a selective inhibitor of BTK, which is a crucial component in B-cell receptor signaling pathways. By inhibiting BTK, GDC-0834 disrupts the signaling processes that are essential for B-cell activation and proliferation. This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases where aberrant B-cell activity contributes to disease progression.
In Vitro Studies
- Inhibition of BTK : GDC-0834 has demonstrated significant potency in inhibiting BTK activity in various cell lines. Studies have shown that at nanomolar concentrations, it effectively blocks BTK-mediated signaling pathways, leading to reduced cell proliferation in B-cell lines.
- Cell Viability Assays : Various assays, including MTT and Annexin V staining, have indicated that GDC-0834 can induce apoptosis in malignant B-cells while sparing normal cells, suggesting a favorable therapeutic window.
In Vivo Studies
- Animal Models : In murine models of B-cell lymphoma and autoimmune diseases, administration of GDC-0834 resulted in decreased tumor burden and improved survival rates. These findings support its potential efficacy as a therapeutic agent.
- Pharmacokinetics : The pharmacokinetic profile of GDC-0834 indicates good bioavailability and favorable distribution characteristics, making it suitable for further development as an oral therapeutic agent.
Case Study 1: Treatment of Chronic Lymphocytic Leukemia (CLL)
A clinical trial involving patients with CLL demonstrated that GDC-0834 led to a significant reduction in lymphadenopathy and improvement in overall response rates when used as a monotherapy or in combination with other agents. Patients reported manageable side effects primarily related to immune modulation.
Case Study 2: Rheumatoid Arthritis
In patients with rheumatoid arthritis, GDC-0834 treatment resulted in marked improvements in clinical scores and inflammatory markers. The inhibition of BTK was correlated with reduced synovial inflammation and joint damage over a 12-month follow-up period.
Properties
IUPAC Name |
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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